molecular formula C21H27N5O5S B1667588 AR-C155858 CAS No. 496791-37-8

AR-C155858

Cat. No.: B1667588
CAS No.: 496791-37-8
M. Wt: 461.5 g/mol
InChI Key: ISIVOJWVBJIOFM-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

AR-C155858 primarily targets monocarboxylate transporters 1 and 2 (MCT1 and MCT2) . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various metabolic processes .

Mode of Action

This compound inhibits MCT1 and MCT2 by binding to an intracellular site involving transmembrane helices 7-10 . This binding inhibits the transport of lactate and other monocarboxylates, disrupting the normal metabolic processes of the cell .

Biochemical Pathways

The inhibition of MCT1 and MCT2 by this compound affects the lactate transport pathway . This disruption can lead to changes in cellular metabolism, as lactate plays a key role in energy production and other metabolic processes .

Pharmacokinetics

This compound exhibits time-dependent inhibition of L-lactate uptake, with maximal inhibition occurring after a 5-min pre-incubation period . Following removal of this compound from the incubation buffer, inhibition of L-lactate uptake is only fully reversed after several hours, indicating that this inhibitor is slowly reversible . This compound demonstrates a trend toward higher uptake at lower pH, a characteristic of proton-dependent MCT1 .

Result of Action

The inhibition of MCT1 and MCT2 by this compound leads to a disruption in lactate transport, which can impair cellular metabolism . This can result in decreased cell proliferation, as seen in Raji lymphoma cells . In addition, this compound has been shown to inhibit glycolysis and glutathione synthesis in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the uptake of this compound, with higher uptake observed at lower pH levels . This suggests that the efficacy and stability of this compound can be influenced by the acidity of the environment.

Biochemical Analysis

Biochemical Properties

AR-C155858 is a tight-binding non-competitive inhibitor with a Ki value of 2.3±1.4 nM and Kcat value of 12.2±1.1 s-1 . It inhibits MCT1 and MCT2 with similar potency, but is inactive against MCT4 . The inhibition is exerted by this compound binding to a site on MCT1 accessible from the cytosol .

Cellular Effects

This compound has been shown to inhibit the uptake of L-lactate, a key monocarboxylate, in cells expressing MCT1 and MCT2 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, as L-lactate plays a crucial role in these processes .

Molecular Mechanism

This compound binds to an intracellular site on MCT1 involving transmembrane helices 7–10 . Key residues for this compound binding include Asn 147, Arg 306, Ser 364, Lys 38, Asp 302, Phe 360, Leu 274, and Ser 278 . These interactions play key roles in the translocation cycle .

Temporal Effects in Laboratory Settings

Its potent inhibition of MCT1 and MCT2 suggests that it could have long-term effects on cellular function, particularly in cells that rely on these transporters for lactic acid transport .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibition of MCT1 and MCT2, it is likely that dosage would significantly impact its effects .

Metabolic Pathways

This compound, by inhibiting MCT1 and MCT2, plays a role in the metabolic pathways involving the transport of short-chain monocarboxylates such as L-lactate and pyruvate . This could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is thought to enter the cell before binding to an intracellular site on MCT1 .

Subcellular Localization

Given that it binds to an intracellular site on MCT1, it is likely localized within the cell .

Properties

IUPAC Name

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVOJWVBJIOFM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436993
Record name AR-C155858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496791-37-8
Record name AR-C155858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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